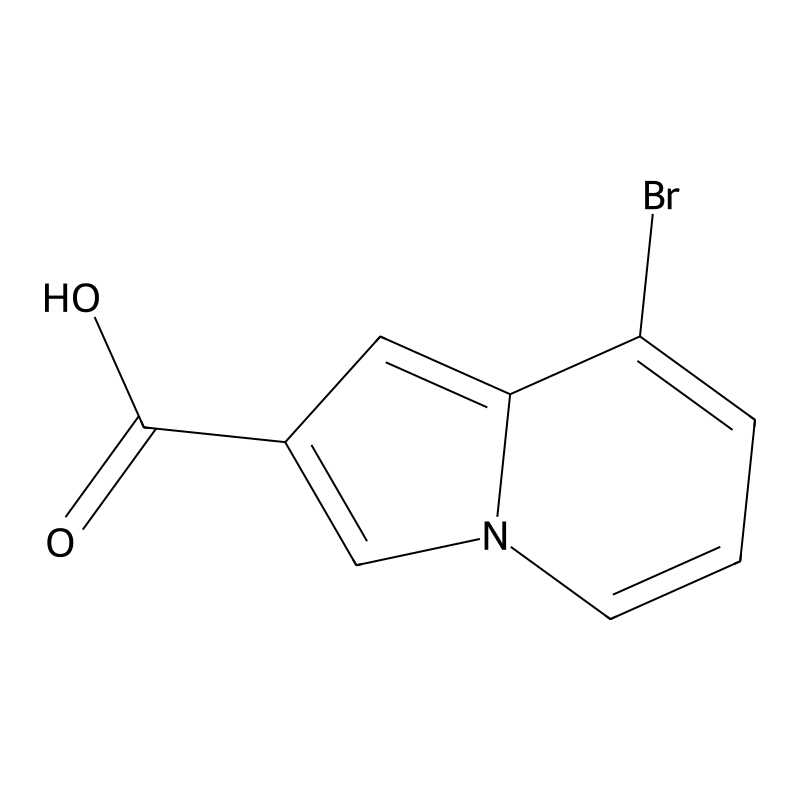

8-Bromo-indolizine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Bromo-indolizine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 240.06 g/mol. It features a bromine atom at the 8-position of the indolizine ring and a carboxylic acid functional group at the 2-position. This compound belongs to the indolizine family, which is known for its diverse biological activities and potential applications in medicinal chemistry.

The reactivity of 8-Bromo-indolizine-2-carboxylic acid can be attributed to its functional groups. It can undergo various chemical transformations, including:

- Decarboxylation: The carboxylic acid group can be removed under specific conditions, leading to the formation of indolizine derivatives.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives.

- Cycloaddition Reactions: The compound can participate in cycloaddition reactions, particularly with acetylenes, leading to more complex structures .

8-Bromo-indolizine-2-carboxylic acid exhibits significant biological activities, including:

- Anticancer Properties: Studies have shown that indolizine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects: Some derivatives of indolizines are known to inhibit cyclooxygenase enzymes, suggesting potential anti-inflammatory applications .

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as indoleamine 2,3-dioxygenase, which is involved in tryptophan metabolism and has implications in cancer immunotherapy .

Several methods have been developed for synthesizing 8-Bromo-indolizine-2-carboxylic acid:

- Bromination of Indolizines: Bromination reactions using brominating agents can selectively introduce bromine at the 8-position of the indolizine ring.

- Carboxylation Reactions: The introduction of a carboxylic acid group can be achieved through carbonylation methods or via the reaction of indolizines with carbon dioxide under basic conditions.

- Cyclization Reactions: Starting from suitable precursors, cyclization reactions can yield indolizines with carboxylic acid functionalities .

8-Bromo-indolizine-2-carboxylic acid has several applications:

- Pharmaceutical Development: Due to its biological activity, it serves as a scaffold for developing new anticancer and anti-inflammatory drugs.

- Materials Science: Indolizines are explored in organic electronics and photonic devices due to their unique electronic properties.

- Chemical Probes: The compound can be utilized as a chemical probe in biological studies to investigate enzyme activity and cellular processes .

Interaction studies involving 8-Bromo-indolizine-2-carboxylic acid focus on its binding affinity to various biological targets. For instance:

- Molecular Docking Studies: These studies reveal how the compound interacts with target enzymes at a molecular level, providing insights into its mechanism of action.

- In Vitro Assays: Testing against specific cancer cell lines helps determine its efficacy and safety profile.

These studies are crucial for understanding how modifications to the structure affect biological activity and for guiding further drug development efforts.

Several compounds share structural similarities with 8-Bromo-indolizine-2-carboxylic acid. Here are some notable examples:

The uniqueness of 8-Bromo-indolizine-2-carboxylic acid lies in its specific bromination pattern and carboxylic acid functionality, which contribute to its distinct biological activities compared to other indolizine derivatives.